2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of both nitro and trifluoromethyl functional groups. These groups impart unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Acylation: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and catalytic methods may also be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include substituted aromatic compounds, amines, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenyl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(2-nitrophenyl)-N-[2-(methyl)phenyl]acetamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of both nitro and trifluoromethyl groups in 2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide imparts unique chemical properties, such as increased stability and lipophilicity, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)11-6-2-3-7-12(11)19-14(21)9-10-5-1-4-8-13(10)20(22)23/h1-8H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHCOUVZJVOYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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